![molecular formula C21H26N6O2 B2389835 2-(1-(4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one CAS No. 2097932-21-1](/img/structure/B2389835.png)
2-(1-(4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(1-(4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one is a useful research compound. Its molecular formula is C21H26N6O2 and its molecular weight is 394.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(1-(4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structure and Properties
The molecular structure of the compound can be broken down into several key components:
- Cyclopropylpyrimidine moiety : This part is known for its role in various biological activities.
- Piperazine ring : Often associated with psychoactive properties and interactions with neurotransmitter receptors.
- Cyclopenta[c]pyridazine core : A heterocyclic structure that may influence the compound's overall biological behavior.
Property | Value |
---|---|
Molecular Formula | C17H22N6O |
Molecular Weight | 326.4 g/mol |
CAS Number | 2770637-06-2 |
Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds featuring pyrimidine and piperazine structures. For instance, compounds with similar frameworks have shown promising activities against various cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer) cell lines. The IC50 values for these compounds often fall within the low micromolar range, indicating significant cytotoxicity.
Case Study: Anticancer Effects
A study involving derivatives of pyrimidine reported that one such compound exhibited an IC50 value of 4.37 ± 0.7 μM against HepG-2 cells and 8.03 ± 0.5 μM against A-549 cells, suggesting a strong anticancer effect when compared to standard treatments like cisplatin .
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Kinases : The compound acts as a kinase inhibitor, modulating specific signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells by disrupting mitochondrial function and activating caspases.
- Cell Cycle Arrest : These compounds can halt the cell cycle at various checkpoints, preventing cancer cells from dividing.
Other Pharmacological Activities
In addition to anticancer properties, compounds with similar structures have demonstrated:
- Antimicrobial Activity : Effective against a range of bacterial strains.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.
- CNS Activity : Potential use in treating neurological disorders due to their interaction with neurotransmitter systems.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of related compounds:
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of these compounds to target proteins involved in disease processes. For example, a docking study revealed that certain derivatives bind effectively to dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis .
Eigenschaften
IUPAC Name |
2-[1-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1-oxopropan-2-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-14(27-20(28)11-16-3-2-4-17(16)24-27)21(29)26-9-7-25(8-10-26)19-12-18(15-5-6-15)22-13-23-19/h11-15H,2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMJOTZDVIIWIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=NC(=C2)C3CC3)N4C(=O)C=C5CCCC5=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.